2-[(2-Methoxyphenyl)methyl]butanedioic acid
Overview
Description
2-[(2-Methoxyphenyl)methyl]butanedioic acid is an organic compound with the molecular formula C12H14O5. It is also known as 2-(2-methoxybenzyl)succinic acid. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanedioic acid moiety. It is a white crystalline solid that is soluble in organic solvents.
Preparation Methods
The synthesis of 2-[(2-Methoxyphenyl)methyl]butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated to yield the desired product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to facilitate the formation of the carbon-carbon bond between the 2-methoxyphenyl group and the butanedioic acid moiety.
Chemical Reactions Analysis
2-[(2-Methoxyphenyl)methyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-[(2-hydroxyphenyl)methyl]butanedioic acid.
Reduction: The carboxylic acid groups can be reduced to form the corresponding alcohols, yielding 2-[(2-methoxyphenyl)methyl]butanediol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom, forming 2-[(2-bromophenyl)methyl]butanedioic acid.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydrobromic acid. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(2-Methoxyphenyl)methyl]butanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving carboxylic acid groups. It can also serve as a model compound for studying the metabolism of similar structures in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its structural similarity to certain pharmaceutical compounds suggests it may have potential as a drug precursor or intermediate.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which 2-[(2-Methoxyphenyl)methyl]butanedioic acid exerts its effects depends on the specific context in which it is used. In chemical reactions, the methoxy group and carboxylic acid moieties play key roles in determining reactivity and product formation. The molecular targets and pathways involved in its biological activity are not well-defined, but it is believed to interact with enzymes and receptors that recognize carboxylic acid groups.
Comparison with Similar Compounds
2-[(2-Methoxyphenyl)methyl]butanedioic acid can be compared with other similar compounds, such as:
2-[(2-Hydroxyphenyl)methyl]butanedioic acid: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.
2-[(2-Bromophenyl)methyl]butanedioic acid: The presence of a bromine atom in place of the methoxy group significantly alters the compound’s chemical properties, making it more reactive in certain substitution reactions.
2-[(2-Methylphenyl)methyl]butanedioic acid: The methyl group provides different steric and electronic effects compared to the methoxy group, influencing the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-5-3-2-4-8(10)6-9(12(15)16)7-11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFQVGGMLXFROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278801 | |
Record name | 2-[(2-Methoxyphenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32298-34-3 | |
Record name | NSC10149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Methoxyphenyl)methyl]butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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